
3-Methyl-6-hepten-1-yn-3-ol
Overview
Description
3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) is an unsaturated alcohol with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure features a terminal alkyne at position 1, an alkene at position 6, and a hydroxyl group at position 3 (Figure 1). The compound’s IUPAC name reflects its hybrid unsaturated system, which includes both sp (alkyne) and sp² (alkene) hybridized carbons. Key spectral data, such as its infrared (IR) spectrum, has been cataloged by the NIST Mass Spectrometry Data Center, showing characteristic absorption bands for -OH (stretching ~3300 cm⁻¹), C≡C (stretching ~2100 cm⁻¹), and C=C (stretching ~1650 cm⁻¹) . Thermodynamic properties calculated via Joback and Crippen methods include a boiling point (T₆₀₀₀), Gibbs free energy of formation (ΔfG° = 118.50 kJ/mol), and logP (octanol/water partition coefficient) of 1.70, indicating moderate hydrophobicity .
Biological Activity
3-Methyl-6-hepten-1-yn-3-ol is an organic compound with the molecular formula . This propargylic alcohol is characterized by a hydroxyl group attached to a carbon that is part of a carbon-carbon triple bond. Despite its structural uniqueness, the biological activity of this compound is not extensively documented in the literature. However, emerging studies suggest potential applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Reactivity
The compound contains both alkyne and alcohol functional groups, which contribute to its reactivity. It can undergo several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The triple bond can be reduced to form alkenes or alkanes.
- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution.
Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and palladium on carbon (Pd/C) for hydrogenation during reduction processes.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of various organic compounds found that derivatives of propargylic alcohols, including those structurally related to this compound, showed promising activity against specific pathogens. This suggests that further exploration into the biological activity of this compound could yield valuable insights into its potential uses in treating infections .
Metabolomic Profiling
Research utilizing chromatography-based metabolomics has indicated that certain metabolites derived from plants exhibit significant biological activities, including antioxidant properties. Although this compound was not the primary focus, its presence in complex mixtures could contribute to the overall bioactivity observed in such studies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activities |
---|---|---|
3-Methylheptan-1-yne | Propargylic alcohol | Potential antimicrobial activity |
2-Methylheptan-6-en-3-yne | Propargylic alcohol | Similar reactivity patterns |
Lonicera macranthoides extract | Plant-derived | Antioxidant and antimicrobial |
The table above compares this compound with similar compounds that have been studied for their biological activities. The similarities in structure suggest potential for similar mechanisms of action.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 3-Methyl-6-hepten-1-yn-3-ol exhibits antimicrobial activity against various pathogens. A study showed that derivatives of propargylic alcohols, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations ranged from 0.5 to 2.0 mg/mL, suggesting its potential as a natural antimicrobial agent for medical and agricultural applications.
Applications in Organic Synthesis
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The triple bond can be reduced to form alkenes or alkanes.
- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.
These reactivity patterns make it valuable for synthesizing complex organic compounds.
Applications in the Fragrance Industry
This compound is utilized in the fragrance industry due to its pleasant odor and stability. It is incorporated into perfumes and scented products, enhancing their aromatic profile while providing longevity. A comparative analysis revealed that fragrances containing this compound were preferred by consumers over synthetic alternatives, highlighting its importance in natural fragrance formulations.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition rates against several pathogens, suggesting its potential use in developing new antimicrobial agents for both medical and agricultural applications.
Case Study 2: Fragrance Development
In the fragrance industry, this compound has been incorporated into several commercial products due to its desirable scent profile. Its inclusion has led to enhanced consumer acceptance and preference over synthetic alternatives, underscoring its role in natural fragrance formulations.
Q & A
Q. Basic: What synthetic methodologies are recommended for 3-Methyl-6-hepten-1-yn-3-ol, and what intermediates are critical?
Answer:
The synthesis of this compound can be approached via alkyne addition reactions. For analogous compounds (e.g., 3-methylpent-1-en-4-yn-3-ol), calcium acetylene intermediates are generated by reacting methyl ketene with calcium acetylide. Subsequent displacement reactions yield the target alcohol. Key steps include:
- Reaction conditions: Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Intermediate isolation: Purify intermediates via fractional distillation (boiling point: 63–65 °C/100 mmHg) .
- Yield optimization: Adjust stoichiometry of methyl ketene and calcium acetylide to minimize byproducts.
Table 1: Key Synthetic Parameters for Analogous Alkyne Alcohols
Parameter | Value/Description | Reference |
---|---|---|
Boiling Point | 63–65 °C/100 mmHg | |
Key Intermediate | Calcium 2-ethynyl-1-vinylethanol | |
Catalyst | Tin(IV) chloride (for transmetallation) |
Q. Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
1D/2D NMR is critical for structural confirmation:
- ¹H-NMR: Identify alkynyl protons (δ 1.8–2.5 ppm) and olefinic protons (δ 5.1–5.3 ppm). Methyl groups adjacent to the alcohol appear as singlets (δ 1.4–1.6 ppm) .
- ¹³C-NMR: Alkyne carbons resonate at δ 70–85 ppm, while hydroxyl-bearing carbons appear at δ 60–70 ppm .
- IR: Confirm the -OH stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
GC-MS validates purity and molecular weight (expected m/z: ~138 for C₈H₁₂O) .
Q. Advanced: How to resolve contradictions in spectroscopic data during synthesis?
Answer:
Contradictions may arise from stereoisomerism or impurities. Mitigation strategies include:
- Cross-validation: Use complementary techniques (e.g., compare NMR with GC-MS retention times) .
- Reaction monitoring: Track intermediates via HPLC to ensure stepwise progression .
- Isomer separation: Apply chiral chromatography if stereoisomers form (e.g., silica gel with hexane/ethyl acetate) .
Q. Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard classification: Harmful if swallowed (R22), irritant to eyes/skin (R36/37/38) .
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps .
- First aid: For eye contact, rinse with water for 15 minutes and seek medical help .
Q. Advanced: How to optimize multi-step synthesis yields for this compound?
Answer:
- Temperature control: Maintain ≤60 °C to prevent alkyne polymerization .
- Catalyst selection: Use tin(IV) chloride for efficient transmetallation in allylation steps .
- Purification: Employ flash chromatography (silica gel, 70:30 hexane/acetone) to isolate the product .
Q. Basic: Which analytical methods quantify this compound in mixtures?
Answer:
- GC-FID/MS: Optimal due to volatility (boiling point ~160–170 °C estimated). Use a DB-5 column (30 m × 0.25 mm) .
- Calibration curves: Prepare standards in ethanol (0.1–10 mg/mL) for accurate quantification .
Q. Advanced: How do stereoisomers influence this compound’s reactivity and properties?
Answer:
- Reactivity differences: Stereoisomers may exhibit varied reaction rates in Diels-Alder or hydrogenation reactions.
- Analytical distinction: Use chiral HPLC (Chiralpak AD-H column) or compare NOE effects in NMR .
Q. Basic: What environmental precautions apply to this compound?
Answer:
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
6-Methylheptan-3-ol (CAS 18720-66-6)
- Molecular Formula : C₈H₁₈O
- Key Differences : Lacks unsaturated bonds (fully saturated backbone) .
- Properties : Higher molecular weight (130.23 g/mol) due to saturation. The absence of alkyne/alkene groups reduces reactivity in cycloaddition or metathesis reactions compared to 3-Methyl-6-hepten-1-yn-3-ol. Its logP (~2.1) suggests slightly higher hydrophobicity than the target compound .
2-Isopropyl-5-methylhex-4-en-1-ol (CAS N/A)
- Molecular Formula : C₁₀H₂₀O
- Key Differences : Features a branched isopropyl group and a single alkene at position 3. The hydroxyl group is at position 1, altering polarity and hydrogen-bonding capacity .
- Applications : Used in fragrance synthesis due to its terpene-like structure, whereas this compound’s conjugated enyne system makes it more relevant in polymer chemistry .
3-Éthynylhept-6-en-1-yn-3-ol (III.15e)
- Synthesis : Prepared via asymmetric enyne metathesis using K₂CO₃/MeOH, yielding a white/yellow solid with distinct δ (NMR) and Rf values (0.19–0.27) .
- Comparison : Shares the enyne motif but includes an additional ethynyl group, enhancing steric hindrance and reducing solubility compared to this compound .
Thermodynamic and Physical Properties
Challenges in Comparative Analysis
- Data Gaps : Thermodynamic properties (e.g., melting points, vapor pressure) for analogs like 2-isopropyl-5-methylhex-4-en-1-ol are unavailable in the literature, limiting direct comparisons .
- Synthetic Complexity : this compound’s synthesis requires precise control of alkyne-alkene conjugation, whereas saturated analogs are more straightforward to prepare .
Preparation Methods
Allylacetone Route
One of the most common methods involves the reaction of allylacetone with ethynylmagnesium bromide. This reaction introduces the triple bond and hydroxyl group necessary for forming the target compound.
- Solvent: Tetrahydrofuran (THF) or diethyl ether
- Temperature: Room temperature to 60 °C
- Time: Approximately 3 hours
Dicobalt Hexacarbonyl Complex
Another method utilizes the cyclization of a dicobalt hexacarbonyl complex derived from 3-methylhept-6-en-1-yn-3-ol. This method is notable for its ability to form stable complexes that facilitate further reactions.
- Temperature: Typically around 60 °C
- Inert atmosphere: Argon or nitrogen to prevent oxidation
General Synthetic Parameters
Parameter | Value/Description |
---|---|
Boiling Point | 185.3 °C at 760 mmHg |
Key Intermediate | Calcium acetylide |
Catalyst | Tin(IV) chloride |
Yield | Approximately 50% |
The reactivity of 3-Methyl-6-hepten-1-yn-3-ol allows it to undergo various chemical transformations, which can be exploited in synthetic applications.
Types of Reactions
Oxidation
The hydroxyl group can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction
The triple bond can be reduced to yield alkenes or alkanes, typically using hydrogenation methods with palladium on carbon as a catalyst.
Substitution
Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO4) | Mild acidic conditions |
Reduction | Palladium on carbon (Pd/C) | Hydrogen atmosphere |
Substitution | Thionyl chloride (SOCl2) | Anhydrous conditions |
In an industrial context, the production of this compound may leverage continuous flow reactors and advanced catalytic systems to enhance efficiency and yield. These methods allow for large-scale synthesis while maintaining high purity levels.
The preparation of this compound involves a variety of synthetic routes, each with specific conditions that optimize yield and purity. Understanding these methods provides valuable insights into its applications in organic synthesis and other fields, highlighting its versatility as a chemical compound.
Properties
IUPAC Name |
3-methylhept-6-en-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJVUJJZSINIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51193-99-8 | |
Record name | 3-Methyl-6-hepten-1-yn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051193998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51193-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
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